N-Benzyloxycarbonyl-(isopropoxymethyl)amine

Description

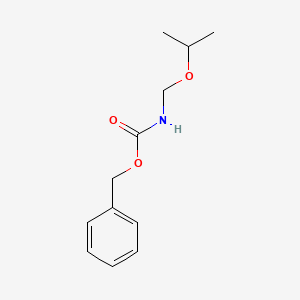

N-Benzyloxycarbonyl-(isopropoxymethyl)amine (CAS: 1122410-32-5) is a protected amine derivative characterized by a benzyloxycarbonyl (Cbz) group and an isopropoxymethyl substituent. The Cbz group is widely used in organic synthesis to protect amines during multi-step reactions, while the isopropoxymethyl moiety introduces steric bulk and modulates solubility. This compound is structurally significant in pharmaceutical intermediates, particularly in chiral synthesis and peptide chemistry, where protecting-group strategies are critical .

Properties

IUPAC Name |

benzyl N-(propan-2-yloxymethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-10(2)16-9-13-12(14)15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNHLPYLCKMUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655111 | |

| Record name | Benzyl {[(propan-2-yl)oxy]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122410-32-5 | |

| Record name | Phenylmethyl N-[(1-methylethoxy)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122410-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl {[(propan-2-yl)oxy]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1122410-32-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection with Benzyl Chloroformate

- The reaction of benzyl chloroformate with amines in aqueous alkaline media is a standard method to introduce the Cbz protecting group.

- According to US patent US4523026A, benzyl chloroformate is added to a solution of the amine or amino acid salt at temperatures between 10° and 45°C, preferably room temperature, with the pH maintained between 9.2 and 12.0 for optimal yield and purity.

- The reaction mixture is subsequently acidified to precipitate the protected amine as the free acid form.

- This method provides a robust and scalable approach with improved yields and purity by controlling temperature and pH precisely.

| Parameter | Condition Range | Preferred Condition |

|---|---|---|

| Temperature | 10° to 45°C | Room temperature (~25°C) |

| pH | 9.2 to 12.0 | 10 to 11 |

| Solvent | Aqueous alkaline solution | Water with possible organic cosolvent |

| Reagent | Benzyl chloroformate (CbzCl) | Stoichiometric excess |

Introduction of Isopropoxymethyl Group

The isopropoxymethyl substituent can be introduced by alkylation of the Cbz-protected amine with an appropriate alkylating agent such as isopropoxymethyl halides or acetals under basic or catalytic conditions.

- Although direct literature specifically on N-Benzyloxycarbonyl-(isopropoxymethyl)amine is limited, analogous methods from related protected amines and carbamate chemistry suggest the use of isopropoxymethyl halides (e.g., isopropoxymethyl chloride or bromide) in the presence of a base to achieve N-alkylation.

- Reaction conditions typically involve mild bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- The reaction is monitored to avoid over-alkylation or side reactions, and purification is achieved by crystallization or chromatography.

Alternative Synthetic Routes and Catalytic Methods

Recent advances in organocatalytic and metal-catalyzed transformations provide alternative approaches to construct protected amines with complex substituents.

- Organocatalytic asymmetric Michael additions followed by reductive amination have been employed in the synthesis of related Cbz-protected amine intermediates, enabling stereoselective introduction of substituents similar to isopropoxymethyl groups.

- Palladium-catalyzed Buchwald-Hartwig coupling reactions can be used to introduce amine substituents after Cbz protection, although this is more common for aryl amines than alkyl substituents.

- Protection and deprotection strategies involving acetals and hemiaminals allow for controlled introduction and removal of alkoxyalkyl groups under acidic or basic conditions.

Solvent and Reaction Medium Considerations

- Ethyl acetate is frequently preferred as an organic solvent for crystallization and purification of carbamate-protected amines due to its moderate polarity and ease of removal.

- Mixed solvent systems, including alcohols (methanol, ethanol), ethers (THF), and esters, can be used depending on solubility and reaction requirements.

- The presence of water or buffer systems may be necessary to maintain pH and facilitate selective protection reactions.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The reaction of benzyl chloroformate with amines is highly pH-dependent; maintaining pH around 10-11 prevents hydrolysis and side reactions.

- Organocatalytic cascade reactions enable the formation of complex protected amines with high enantiomeric excess (up to 93%) and good yields, suggesting potential for stereoselective synthesis of this compound derivatives.

- Solvent polarity and the presence of co-solvents influence the crystallization and isolation of the protected amine, with ethyl acetate being optimal for crystallization and purity.

Chemical Reactions Analysis

Deprotection Reactions

The benzyloxycarbonyl (Cbz) group serves as a temporary protective moiety for amines. Key deprotection methods include:

Hydrogenolytic Cleavage

The Cbz group is efficiently removed via catalytic hydrogenation using palladium-based catalysts. Recent advancements demonstrate accelerated deprotection using Pd/C with Nb₂O₅/C cocatalysts , achieving quantitative yields within 45 minutes under ambient hydrogen pressure in methanol .

Mechanistic Insight :

-

Nb₂O₅/C enhances Pd/C activity by mitigating catalyst poisoning through Brønsted/Lewis acid interactions .

-

Neutralization steps are eliminated, simplifying isolation of the free amine .

| Method | Catalyst System | Time (min) | Yield (%) | Source |

|---|---|---|---|---|

| Hydrogenation (H₂) | Pd/C | 90 | 54 | |

| Hydrogenation (H₂) | Pd/C + Nb₂O₅/C | 45 | >99 |

Acidic Cleavage

While HBr/acetic acid effectively removes Cbz groups, this method risks epimerization at stereogenic centers due to prolonged exposure to strong acids . Alternatives like HCl in dioxane reduce racemization but require longer reaction times .

Functionalization Reactions

The Cbz-protected amine participates in transition-metal-catalyzed cross-couplings:

Ni-Catalyzed N-Arylation

Under photoredox conditions, the Cbz-amine undergoes coupling with aryl electrophiles (e.g., aryl halides) to form N-aryl carbamates (Table 2) . This method avoids traditional palladium catalysts, offering broader functional group tolerance.

| Substrate | Electrophile | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Cbz-Protected Amine | 4-Bromotoluene | N-(4-Methylphenyl)carbamate | 82 |

Scientific Research Applications

Role as a Protecting Group

2.1 Protecting Amines in Synthesis

The Cbz group is widely used to protect amines during multi-step syntheses. It allows for selective reactions without interfering with other functional groups present in the molecule. This property is crucial when synthesizing complex organic compounds, including pharmaceuticals and natural products .

2.2 Dual Protection Strategies

Recent studies have highlighted the effectiveness of this compound in dual protection strategies where two protecting groups are employed simultaneously. This approach can facilitate the synthesis of multifunctional targets by allowing more controlled reactions under mild conditions .

Applications in Organic Synthesis

3.1 Mannich Reactions

this compound has been utilized as an aminomethylating reagent in Mannich reactions, which are essential for forming carbon-nitrogen bonds. This application is particularly useful in synthesizing β-amino carbonyl compounds that are valuable intermediates in drug development .

3.2 Alkaloid Synthesis

The compound plays a significant role in the total synthesis of alkaloids, where it acts as a key intermediate. Its ability to undergo various transformations while maintaining stability makes it a preferred choice for chemists working on complex natural products .

Case Studies

Mechanism of Action

The mechanism by which N-Benzyloxycarbonyl-(isopropoxymethyl)amine exerts its effects involves its role as a protecting group. It prevents the amine group from reacting with other reagents, thereby allowing selective reactions to occur on other parts of the molecule. The molecular targets and pathways involved are specific to the reactions in which the compound is used.

Comparison with Similar Compounds

N-Cbz-Protected Imines and Amines

N-Cbz-protected derivatives, such as N-Cbz-imine 5i (referred to in ), share the Cbz protecting group but differ in their substitution patterns. For example, product 7i (derived from 5i) exhibits high enantioselectivity (ee >85%) in asymmetric reactions, comparable to other Cbz-protected imines like 7a and 7c , which also show high ee values (80–90%). However, methyl-protected analogs (e.g., 7b ) exhibit significantly lower enantioselectivity (31% ee), highlighting the Cbz group’s superiority in stereochemical control .

N-Benzyl Derivatives with Halogen or Aryloxy Substituents

Compounds like N-Benzyl-N-(4-chlorobenzyl)-N-[2-iodo-3-(4-chlorophenoxy)propyl]amine 7c (82% yield) and 7d (79% yield) from feature benzyl groups and halogen/aryloxy substituents. These oily derivatives lack the Cbz group but demonstrate high synthetic utility in nucleophilic substitution reactions. Their physical state (oil) contrasts with solid Cbz-protected analogs, suggesting differences in crystallinity due to substituent bulk .

Benzyloxy-Containing Amines with Alkyl Substituents

and describe compounds like N-[2-(benzyloxy)benzyl]propan-2-amine hydrochloride and N-[4-(benzyloxy)benzyl]-N-isopropylamine, which share benzyloxy motifs but incorporate isopropyl or diphenylmethyl groups.

Fluorinated Analogs

Fluorinated derivatives such as 2-amino-3-aryloxy-1-fluoro-1-propanes 8a and 9a () incorporate fluorine atoms, altering electronic properties and metabolic stability. These compounds require specialized reagents like TBAF for synthesis, diverging from the milder conditions used for Cbz-protected amines .

Key Findings and Trends

Protecting Group Impact : The Cbz group ensures superior enantioselectivity compared to methyl or benzyl groups (e.g., 31% ee for 7b vs. >85% for 7i ) .

Substituent Effects: Halogens (e.g., 4-Cl in 7d) can lead to racemic products due to electronic effects .

Physical Properties : Cbz-protected amines often form solids, whereas N-benzyl halogenated derivatives are typically oils .

Biological Activity

N-Benzyloxycarbonyl-(isopropoxymethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzyloxycarbonyl (Cbz) protecting group, which enhances its stability and bioavailability. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its role as a cell cycle inhibitor. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in regulating the cell cycle. Inhibition of CDKs can lead to anti-proliferative effects, making this compound a candidate for cancer treatment .

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| CDK Inhibition | Inhibits CDK2 leading to cell cycle arrest |

| Anti-Proliferative | Reduces proliferation of cancer cells |

| Potential Therapeutic Use | Could be used in cancer therapies |

Therapeutic Applications

Research has indicated that compounds similar to this compound exhibit promising results in treating various diseases associated with uncontrolled cell proliferation, such as:

- Cancer : The inhibition of CDKs is particularly beneficial in targeting solid tumors and leukemias.

- Inflammatory Diseases : Due to its potential to modulate cell cycle progression and inflammatory responses, it may also be useful in conditions like rheumatoid arthritis and psoriasis .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and related compounds:

- In vitro Studies : Research demonstrated that derivatives of this compound showed significant inhibitory effects on cancer cell lines, leading to apoptosis and reduced viability .

- In vivo Studies : Animal models treated with compounds containing the Cbz group exhibited reduced tumor growth rates compared to control groups. These studies highlighted the pharmacokinetic properties that enhance oral bioavailability and therapeutic efficacy .

- Clinical Implications : The potential application in combinatorial libraries for drug discovery has been noted, allowing for the exploration of various structural modifications to enhance activity against specific targets .

Q & A

Basic Questions

Q. What are the common synthetic routes for N-Benzyloxycarbonyl-(isopropoxymethyl)amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of benzylamine derivatives using isopropoxymethyl halides under basic conditions. Optimization involves adjusting the base strength (e.g., NaHCO₃ vs. Cs₂CO₃), solvent polarity (DMSO or DMF for polar intermediates), and temperature (room temperature vs. 60°C). For example, Pd-catalyzed coupling (as in ) may improve yields (up to 72%) compared to non-catalyzed routes (43%) by enhancing regioselectivity. Reaction progress should be monitored via TLC or GC-MS .

Q. How is this compound characterized analytically?

- Methodology : Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the benzyloxycarbonyl group (δ ~5.1 ppm for CH₂O) and isopropoxymethyl moiety (δ ~1.2 ppm for CH₃). ¹⁹F NMR is critical if fluorinated analogs are synthesized .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- HPLC : For purity assessment, especially if byproducts (e.g., deprotected amines) are suspected .

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Methodology : The compound is sensitive to acidic hydrolysis due to the benzyloxycarbonyl (Cbz) group. Storage at –20°C under inert atmosphere (argon) is recommended. Decomposition risks increase above 45°C (similar to anomeric amides in ). Avoid prolonged exposure to light or moisture. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) can inform shelf-life .

Advanced Research Questions

Q. How does the reaction mechanism differ between SN2 alkylation and transition metal-catalyzed coupling for synthesizing this compound?

- Methodology :

- SN2 Pathway : Nucleophilic attack by the amine on an isopropoxymethyl halide proceeds via a bimolecular mechanism, favored by polar aprotic solvents (e.g., DMF) and strong bases (e.g., NaH). Steric hindrance from the isopropoxymethyl group may reduce efficiency.

- Metal-Catalyzed Coupling : Pd(PPh₃)₂Cl₂ or CuI () enables C–N bond formation under milder conditions, enhancing regioselectivity and tolerating bulky substrates. Mechanistic studies (e.g., deuterium labeling or kinetic isotope effects) can distinguish pathways .

Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., overlapping NMR signals)?

- Methodology :

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the isopropoxymethyl group.

- Variable Temperature NMR : Resolve overlapping peaks by analyzing shifts at elevated temperatures (e.g., 50°C in DMSO-d₆).

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What strategies mitigate low yields or byproduct formation during scale-up synthesis?

- Methodology :

- Byproduct Identification : Use LC-MS or preparative HPLC to isolate impurities (e.g., de-Cbz products or dimerization byproducts).

- Catalyst Screening : Test alternative ligands (e.g., dppf vs. PPh₃) to improve turnover ().

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis) during scale-up .

Q. How does this compound perform in multi-step syntheses involving sensitive functional groups?

- Methodology : The Cbz group is orthogonal to tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protections, making it suitable for peptide synthesis. Its stability under reductive conditions (e.g., H₂/Pd-C) allows selective deprotection. Functional group tolerance is comparable to reagent 3 in , which deaminates amines without disturbing esters or trifluoromethyl groups .

Q. What bioapplications exist for derivatives of this compound in medicinal chemistry?

- Methodology : The isopropoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration. Derivatives are precursors for:

- Anticancer Agents : Analogous to trifluoromethyl-substituted amines (), which exhibit protease inhibition.

- Antibiotics : Structural similarity to β-lactam intermediates () suggests potential in targeting bacterial cell walls.

- PET Tracers : Fluorinated analogs (e.g., ¹⁸F-labeled) could be developed for imaging .

Q. How can researchers address mutagenicity concerns associated with this compound?

- Methodology : Conduct Ames testing (as in ) to assess mutagenic potential. If positive, implement engineering controls (e.g., fume hoods) and PPE (gloves, lab coats). Structural modifications (e.g., replacing the Cbz group with a less reactive carbamate) may reduce toxicity .

Tables for Key Data

| Synthetic Method | Yield (%) | Conditions | Key Catalyst/Base | Reference |

|---|---|---|---|---|

| Alkylation (SN2) | 43–60 | DMSO, 60°C, 6 h | NaHCO₃ | |

| Pd-Catalyzed Coupling | 72 | DMSO, Pd(PPh₃)₂Cl₂, 60°C, 6 h | Pd(PPh₃)₂Cl₂, CuI |

| Stability Parameter | Result | Test Condition | Recommendation | Reference |

|---|---|---|---|---|

| Thermal Decomposition | >45°C | DSC analysis | Store below –20°C | |

| Hydrolytic Stability (pH 7.4) | >48 h | 37°C, phosphate buffer | Avoid aqueous media |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.